molecular formula C15H9BrFN3OS B2475384 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide CAS No. 392243-77-5

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide

Cat. No. B2475384
M. Wt: 378.22
InChI Key: WUEFRXAHMKWQLE-UHFFFAOYSA-N
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Description

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide is a compound that has been studied for its potential pharmacological activities . It is available from several suppliers . The compound is part of a larger group of molecules known as 1,3,4-thiadiazole derivatives, which have been the subject of considerable interest in recent years due to their potential as antitumor agents .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .


Molecular Structure Analysis

The molecular structure of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide and similar compounds has been confirmed by their physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives have been described in detail . These reactions often involve the use of hydrazonoyl halides with various reagents .

Scientific Research Applications

  • Photodynamic Therapy in Cancer Treatment :

    • A study by Pişkin, Canpolat, & Öztürk (2020) explored the use of a zinc phthalocyanine derivative, substituted with a 1,3,4-thiadiazole group, in photodynamic therapy for cancer treatment. This compound demonstrated good fluorescence properties and high singlet oxygen quantum yield, making it a potential candidate for photodynamic therapy.
  • Crystallographic and QTAIM Analysis :

    • El-Emam et al. (2020) conducted a study on adamantane-1,3,4-thiadiazole hybrid derivatives, including a compound with a 4-bromophenyl substitution. This research, detailed in El-Emam et al. (2020), provided insights into noncovalent interactions in these compounds using crystallographic and QTAIM analysis.
  • Quality Control in Pharmaceutical Development :

    • Research by Sych et al. (2018) focused on developing quality control methods for a 1,3,4-thiadiazole derivative. This study is essential for ensuring the quality of pharmaceutical products containing such compounds.
  • Antimicrobial Applications :

    • Desai, Rajpara, & Joshi (2013) studied the antimicrobial activity of fluorobenzamides containing thiazole and thiazolidine, showing that fluorine atoms in these compounds enhance antimicrobial activity. The details can be found in Desai et al. (2013).
  • Fluorescence and Biological Activity Studies :

    • Budziak et al. (2019) investigated the fluorescence effects and biological activity of selected 1,3,4-thiadiazole derivatives. Their research, detailed in Budziak et al. (2019), explored the potential of these compounds as fluorescence probes in molecular medicine.

Future Directions

The future directions for research on N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide and similar compounds could involve further exploration of their potential as antimicrobial and antitumor agents . Additionally, the development of new synthesis methods and the study of other biological activities could also be areas of interest .

properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrFN3OS/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEFRXAHMKWQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide

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